molecular formula C8H13Cl2F3O B3040883 4-Butoxy-2,2-dichloro-1,1,1-trifluorobutane CAS No. 247170-21-4

4-Butoxy-2,2-dichloro-1,1,1-trifluorobutane

Cat. No.: B3040883
CAS No.: 247170-21-4
M. Wt: 253.09 g/mol
InChI Key: FYEZPWQRDJPSTL-UHFFFAOYSA-N
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Description

4-Butoxy-2,2-dichloro-1,1,1-trifluorobutane is a chemical compound that has garnered attention due to its unique properties and potential applications in various fields. This compound is characterized by the presence of butoxy, dichloro, and trifluorobutane groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butoxy-2,2-dichloro-1,1,1-trifluorobutane typically involves the reaction of 4-butoxy-2,2-dichlorobutane with a fluorinating agent. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the process is carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of advanced fluorinating agents and optimized reaction conditions are crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

4-Butoxy-2,2-dichloro-1,1,1-trifluorobutane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of less chlorinated or fluorinated derivatives.

    Substitution: Nucleophilic substitution reactions can replace chlorine or fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

4-Butoxy-2,2-dichloro-1,1,1-trifluorobutane has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Butoxy-2,2-dichloro-1,1,1-trifluorobutane involves its interaction with molecular targets through its functional groups. The butoxy, dichloro, and trifluorobutane groups can interact with various enzymes and receptors, leading to specific biological effects. The exact pathways and targets depend on the context of its use and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Butoxy-1,2-dichloro-1,1,2-trifluorobutane
  • 4-Butoxy-2,2-dichloro-1,1,2-trifluorobutane

Comparison

Compared to similar compounds, 4-Butoxy-2,2-dichloro-1,1,1-trifluorobutane is unique due to its specific arrangement of chlorine and fluorine atoms. This unique structure imparts distinct chemical and physical properties, making it suitable for applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-butoxy-2,2-dichloro-1,1,1-trifluorobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13Cl2F3O/c1-2-3-5-14-6-4-7(9,10)8(11,12)13/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEZPWQRDJPSTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCC(C(F)(F)F)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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